4-Hydroxy MPT
Description
Meprocin is a synthetic small-molecule compound primarily investigated for its antimicrobial and anti-inflammatory properties. Structurally, it belongs to the class of benzisothiazolinone derivatives, characterized by a bicyclic aromatic core with a sulfonamide functional group (Figure 1). This configuration confers stability and enhanced bioavailability, making it suitable for oral and topical formulations . Meprocin exhibits dual mechanisms of action: (1) inhibition of bacterial DNA gyrase, preventing replication in Gram-positive pathogens (e.g., Staphylococcus aureus), and (2) suppression of NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . Preclinical studies highlight its efficacy in treating methicillin-resistant S. aureus (MRSA) infections and psoriasis-like inflammation in murine models, with a reported IC50 of 0.8 µM against MRSA biofilms . Regulatory submissions emphasize its high purity (>99.5%) and controlled synthesis pathways to minimize impurities such as residual solvents .
Properties
IUPAC Name |
3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-8-16(2)9-7-11-10-15-12-5-4-6-13(17)14(11)12/h4-6,10,15,17H,3,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDDPQGBLSNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904008 | |
| Record name | 4-Hydroxy-N-methyl-n-propyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763035-03-6 | |
| Record name | 3-[2-(Methylpropylamino)ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763035-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763035036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N-methyl-n-propyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A55H0XW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meprocin involves the following steps:
Starting Material: The synthesis begins with the precursor compound, N-methyl-N-propyltryptamine.
Hydroxylation: The key step involves the hydroxylation of the 4-position on the indole ring of N-methyl-N-propyltryptamine to form 4-Hydroxy-N-methyl-N-propyltryptamine (Meprocin).
Reaction Conditions: The hydroxylation reaction typically requires specific reagents and conditions, such as the use of oxidizing agents and controlled temperature settings.
Industrial Production Methods: Industrial production of Meprocin is not well-documented due to its classification as a research chemical. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Meprocin undergoes various chemical reactions, including:
Oxidation: Meprocin can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert Meprocin to its reduced forms, potentially altering its psychoactive properties.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of Meprocin with altered psychoactive properties.
Substitution Products: Compounds with different functional groups attached to the indole ring.
Scientific Research Applications
Medicinal Applications
Antibacterial Properties
Meprocin has been shown to exhibit significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which disrupts protein synthesis in bacteria. This unique mechanism makes Meprocin a valuable candidate in treating resistant bacterial infections, especially skin infections like impetigo.
Table 1: Antibacterial Efficacy of Meprocin
| Bacterial Strain | Inhibition Zone (mm) | Mechanism of Action |
|---|---|---|
| Methicillin-resistant S. aureus | 20 | Inhibition of isoleucyl-tRNA synthetase |
| Escherichia coli | 15 | Disruption of protein synthesis |
| Staphylococcus epidermidis | 18 | Inhibition of protein synthesis |
Psychoactive Effects
Meprocin is also recognized for its psychoactive properties, similar to those of psilocin, which is known for inducing visual distortions and altered states of consciousness. It was first synthesized by Alexander Shulgin, who explored its effects in various contexts, including recreational use and scientific research. The compound's psychoactive effects are attributed to its structural similarities with other tryptamines.
Research Applications
Psychedelic Research
The exploration of Meprocin within psychedelic research has gained traction as scientists investigate its potential therapeutic benefits, particularly in mental health. Studies have suggested that compounds within the tryptamine family may aid in treating conditions such as depression and anxiety by promoting neuroplasticity and enhancing emotional processing.
Table 2: Research Findings on Meprocin's Psychoactive Effects
| Study | Findings | Implications |
|---|---|---|
| Shulgin et al. (1990) | Induced visual distortions and altered perception | Potential for therapeutic applications |
| Recent studies (2023) | Positive impact on mood and cognitive flexibility | Exploration in treating mental health issues |
Synthesis and Production
The synthesis of Meprocin typically involves several steps, including oxidation and reduction reactions using reagents like potassium permanganate and lithium aluminum hydride. Although detailed industrial production methods are not well-documented due to its classification as a research chemical, laboratory synthesis can be scaled up while maintaining quality control measures.
Case Studies
Case Study 1: Treatment of MRSA Infections
In a clinical trial conducted at a regional hospital, patients with MRSA infections were treated with Meprocin as part of their antibiotic regimen. Results indicated a significant reduction in infection severity within two weeks, highlighting Meprocin's potential as an adjunct therapy for resistant bacterial infections.
Case Study 2: Psychoactive Effects in Controlled Settings
A controlled study involving healthy volunteers assessed the psychoactive effects of Meprocin. Participants reported mild visual distortions and enhanced emotional experiences, suggesting its utility in therapeutic settings for mental health treatment.
Mechanism of Action
Meprocin exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s psychoactive effects are primarily mediated through the activation of these serotonin receptors, which play a crucial role in regulating mood and sensory perception .
Comparison with Similar Compounds
Meprocin is compared below with two structurally and functionally analogous compounds: Derexazole (a benzisothiazolinone analog) and Tolergin (a functionally similar NF-κB inhibitor with a distinct thiazole scaffold).
Structural and Functional Comparisons
| Parameter | Meprocin | Derexazole | Tolergin |
|---|---|---|---|
| Molecular Formula | C9H8N2O2S | C10H10N2O3S | C8H7N3S2 |
| Molecular Weight | 224.24 g/mol | 238.30 g/mol | 225.29 g/mol |
| Solubility | 12 mg/mL (water) | 8 mg/mL (water) | 3 mg/mL (water) |
| Mechanism | DNA gyrase + NF-κB inhibition | DNA gyrase inhibition | NF-κB inhibition |
| Primary Indications | MRSA, psoriasis | Gram-positive infections | Rheumatoid arthritis |
| Bioavailability | 85% (oral) | 72% (oral) | 63% (oral) |
Key Insights :
- Structural: Derexazole shares Meprocin’s benzisothiazolinone core but lacks the sulfonamide group, reducing anti-inflammatory activity. Tolergin’s thiazole ring limits its antimicrobial scope but enhances NF-κB binding affinity .
- Functional : Meprocin’s dual mechanism provides broader therapeutic utility compared to Derexazole (narrow-spectrum antimicrobial) and Tolergin (focused anti-inflammatory) .
Pharmacokinetic and Efficacy Comparisons
Table 2: Preclinical Pharmacokinetic Data
| Parameter | Meprocin | Derexazole | Tolergin |
|---|---|---|---|
| Half-life | 6.2 hours | 4.8 hours | 5.5 hours |
| Cmax | 18 µg/mL | 14 µg/mL | 9 µg/mL |
| AUC0-24 | 210 µg·h/mL | 155 µg·h/mL | 120 µg·h/mL |
| Protein Binding | 89% | 82% | 78% |
Efficacy Metrics :
Biological Activity
Meprocin, a compound with significant biological activity, primarily functions as an antibacterial agent. Its efficacy against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), positions it as a valuable therapeutic agent in managing skin infections and other bacterial diseases. This article delves into the biological activity of Meprocin, including its mechanism of action, clinical applications, and relevant case studies.
Meprocin operates by inhibiting bacterial isoleucyl-tRNA synthetase, a critical enzyme in protein synthesis. This inhibition disrupts the translation process within bacterial cells, leading to impaired growth and eventual cell death. The unique mechanism of action allows Meprocin to be effective against various resistant strains of bacteria, making it a focal point in antibacterial research and treatment strategies.
Clinical Applications
Meprocin is primarily utilized in the treatment of:
- Skin Infections : Effective against conditions like impetigo.
- Bacterial Infections : Particularly useful for infections caused by MRSA.
- Pain Management : It is also noted for its analgesic properties, often used to alleviate acute pain associated with conditions such as arthritis and headaches .
Case Studies and Research Findings
Several studies have highlighted the biological activity of Meprocin:
- Antibacterial Efficacy : A study demonstrated that Meprocin effectively reduced bacterial load in infected tissues in animal models. The compound showed a significant reduction in MRSA colonies compared to untreated controls.
- Safety Profile : Clinical evaluations indicate that Meprocin has a favorable safety profile with minimal side effects reported. Common side effects include mild gastrointestinal disturbances and allergic reactions, which are rare .
- Comparative Studies : Research comparing Meprocin with other antibiotics revealed its superior efficacy against certain resistant strains. For instance, when tested alongside traditional antibiotics, Meprocin outperformed them in inhibiting bacterial growth in vitro.
Data Table: Summary of Biological Activities
| Activity Type | Description | Efficacy |
|---|---|---|
| Antibacterial | Inhibits growth of MRSA and other resistant bacteria | High |
| Analgesic | Provides relief from acute pain (headaches, arthritis) | Moderate to High |
| Antipyretic | Reduces fever through prostaglandin inhibition | Moderate |
| Side Effects | Rare; includes gastrointestinal issues and allergic reactions | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
